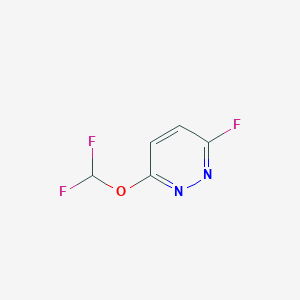
3-(Difluoromethoxy)-6-fluoropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-6-fluoropyridazine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethoxy and fluorine groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-6-fluoropyridazine typically involves the introduction of difluoromethoxy and fluorine groups onto a pyridazine ring. One common method involves the reaction of a suitable pyridazine precursor with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)-6-fluoropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of substituted pyridazines with different functional groups .
Applications De Recherche Scientifique
3-(Difluoromethoxy)-6-fluoropyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: Used in the development of agrochemicals, materials science, and other industrial applications.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-6-fluoropyridazine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance binding affinity to target proteins through weak hydrogen-bonding interactions, while the fluorine atom can influence the compound’s lipophilicity and stability . These interactions can modulate the biological activity of the compound, making it a valuable tool in drug design and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethoxy compounds: These compounds also contain fluorinated groups and are used in similar applications.
Difluoromethoxylated ketones: These serve as building blocks for the synthesis of various nitrogen-containing heterocycles.
Uniqueness
3-(Difluoromethoxy)-6-fluoropyridazine is unique due to the combination of difluoromethoxy and fluorine groups on the pyridazine ring. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, which are not commonly found in other fluorinated compounds .
Propriétés
Formule moléculaire |
C5H3F3N2O |
|---|---|
Poids moléculaire |
164.09 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-6-fluoropyridazine |
InChI |
InChI=1S/C5H3F3N2O/c6-3-1-2-4(10-9-3)11-5(7)8/h1-2,5H |
Clé InChI |
LMTRVHKBWOWWQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



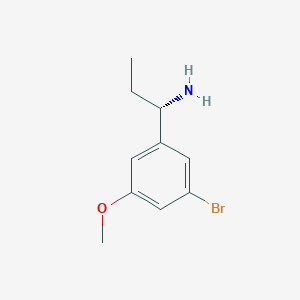
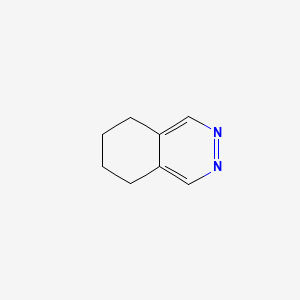

![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)

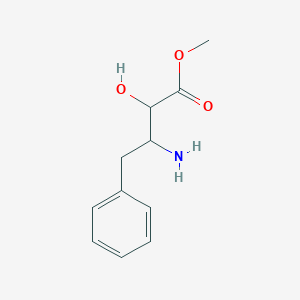
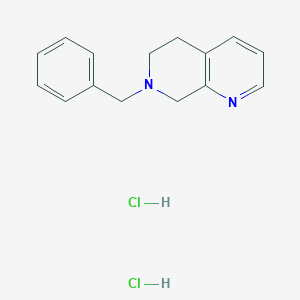
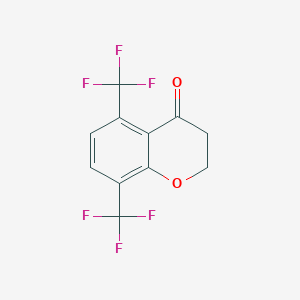
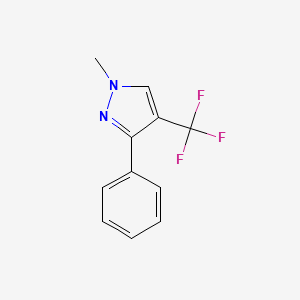
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)
![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)

